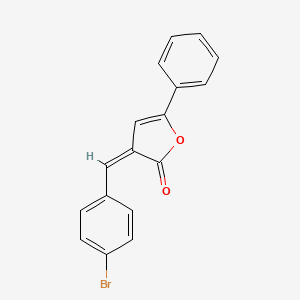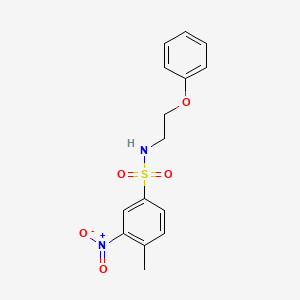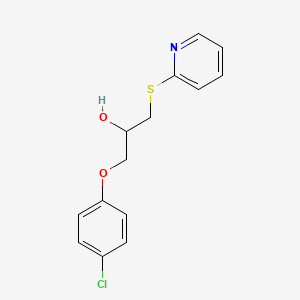
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPF is a substituted furanone derivative that possesses a unique molecular structure, making it an interesting subject for research.
Mecanismo De Acción
BBPF exerts its biological effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, BBPF inhibits the activity of histone deacetylase enzymes, leading to the induction of apoptosis and cell cycle arrest. In inflammation, BBPF inhibits the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
BBPF has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BBPF induces DNA damage and promotes the activation of p53, leading to the induction of apoptosis. In inflammation, BBPF suppresses the production of nitric oxide and prostaglandin E2, leading to the suppression of the inflammatory response. In animal models, BBPF has been shown to reduce tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBPF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BBPF also has some limitations, including its potential toxicity and limited availability. Therefore, careful consideration should be given to the dosage and administration of BBPF in lab experiments.
Direcciones Futuras
BBPF has great potential for further research in various fields. Some of the future directions for BBPF research include the development of more efficient synthesis methods, the identification of new targets for BBPF, and the evaluation of BBPF in clinical trials for cancer and inflammation. Additionally, BBPF can be further explored for its potential applications in material science and agriculture.
Métodos De Síntesis
BBPF can be synthesized through a simple reaction between 4-bromobenzaldehyde and 3-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of BBPF. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
BBPF has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, BBPF has shown promising results in the treatment of cancer and inflammation. In material science, BBPF has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, BBPF has been used as a plant growth regulator to enhance crop productivity.
Propiedades
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQUBUBUKQBIR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)


![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)



![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
